molecular formula C14H9Cl2N5O3 B2550837 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole CAS No. 338961-26-5

1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole

Cat. No. B2550837
CAS RN: 338961-26-5
M. Wt: 366.16
InChI Key: XLVJFQPMLBWRRH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using X-ray diffraction analysis. For instance, the exo-Diels–Alder adduct of 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole with N-methylmaleimide has been determined to have a triclinic crystal structure, which is consistent with NMR data predictions . Similarly, the molecular structure of trichloro(4-methoxyphenyl)tellurium(IV) complexed with N-methylbenzothiazole-2-(3H)-thione exhibits a square-based pyramidal structure with significant Te--Cl and Te--S bond lengths . These studies provide insights into the molecular configurations and intermolecular interactions that could be relevant for the analysis of 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole.

Synthesis Analysis

The synthesis of azole compounds often involves multiple steps and can result in various products depending on the reaction conditions. For example, 4,5-dibromo-1H-1,2,3-triazole can be synthesized through different routes and further reacted with various reagents to yield products substituted at specific nitrogen atoms . The synthesis process is crucial for obtaining the desired compound with high purity and yield, which is relevant for the synthesis of the compound .

Chemical Reactions Analysis

The reactivity of azole compounds, including triazoles, can be quite complex. Bromine to lithium exchange reactions of dibromo-1H-1,2,3-triazoles have been shown to yield high yields of 5-substituted 1,2,3-triazole when quenched with different reagents . Understanding these reaction mechanisms is essential for the chemical reactions analysis of 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole, as it may undergo similar substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of azole compounds are influenced by their molecular structure and substituents. For instance, the tautomerism of 3, 5-disubstituted 1,2,4-triazoles has been studied, showing that the predominant tautomeric form depends on the electron-releasing ability of the substituents . This tautomerism can affect the compound's stability, reactivity, and overall physical properties. Such analysis is pertinent for understanding the behavior of 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole under different conditions.

Scientific Research Applications

Heterocyclic Compounds and Drug Discovery

Heterocyclic compounds, such as 1,2,3-triazoles, are pivotal in drug discovery and pharmaceutical chemistry due to their structural versatility and broad spectrum of biological activities. These compounds, including variants of 1,2,3-triazoles, have been extensively studied for their potential in creating new medications. Notably, drugs like Rufinamide, Cefatrizine, and Tazobactam, which incorporate the 1,2,3-triazole ring, underscore the clinical relevance of these compounds. Their stability under various chemical conditions and ability to engage in key interactions with biological targets make them invaluable in pharmaceutical research (Kaushik et al., 2019).

Synthesis and Applications in Chemical Research

The synthesis of 1,4-disubstituted 1,2,3-triazoles, including those related to 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole, has garnered attention for its precision and efficiency in chemical research. The click chemistry approach, particularly the copper(I) catalyzed azide-alkyne cycloaddition, has been a cornerstone in creating these compounds. This methodology not only simplifies the synthetic process but also opens avenues for developing novel materials and pharmaceutical agents with enhanced properties and functionalities (Kaushik et al., 2019).

Potential in Material Science and Bioconjugation

The structural attributes of 1,2,3-triazoles, akin to the compound , extend their applications beyond pharmaceuticals into material science and bioconjugation. These applications leverage the unique chemical properties of triazoles for creating advanced materials and for the targeted delivery of therapeutic agents. The specificity and efficiency of triazole-based compounds in forming stable conjugates with biomolecules highlight their potential in developing next-generation materials and biomedical technologies (Kaushik et al., 2019).

Exploring Biological Activities

Further investigation into 1,2,3-triazoles reveals a spectrum of biological activities that could be beneficial for treating various diseases. The exploration of these compounds in medicinal chemistry aims to uncover novel therapeutic agents that can address unmet clinical needs. The ongoing research into the biological effects and mechanisms of action associated with these heterocyclic compounds is crucial for advancing drug development and therapeutic strategies (Kaushik et al., 2019).

properties

IUPAC Name

1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N5O3/c1-24-13-7-12(10(15)6-11(13)16)20-14(17-18-19-20)8-2-4-9(5-3-8)21(22)23/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVJFQPMLBWRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole

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